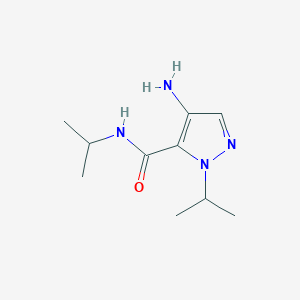![molecular formula C24H24FN5O3 B2675171 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide CAS No. 1358584-38-9](/img/structure/B2675171.png)
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[4,3-d]pyrimidin ring, which is a type of heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The compound contains a pyrazolo[4,3-d]pyrimidin ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . It also contains a fluorobenzyl group and an o-tolyl group, which are aromatic rings with fluorine and methyl substituents, respectively.Scientific Research Applications
However, the search did return information on related compounds and studies that provide insights into similar chemical entities and their applications in scientific research. These compounds, while not exactly the one specified, share structural similarities or functional groups that could inform us about the types of applications such compounds might have.
Scientific Research Applications of Similar Compounds
Research on compounds with similar chemical structures or functionalities can inform us about potential applications, including drug development, biochemical research, and therapeutic interventions. For instance, compounds with specific functional groups like pyrazolo[4,3-d]pyrimidin-4(5H)-yl structures might be investigated for their biological activities, including their potential as pharmaceutical agents, their pharmacokinetics, or their role in biochemical pathways.
Example Studies and Insights
Preclinical Pharmacology and Pharmacokinetics : Studies like the one on CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, detail the preclinical pharmacodynamic and pharmacokinetic properties of novel compounds. Such research is crucial for developing translational approaches to guide dose selection in clinical trials for disorders like major depressive disorder (Garner et al., 2015).
Drug Metabolism and Excretion : Research on the metabolism, excretion, and pharmacokinetics of specific compounds in humans, such as INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, provides insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical agents. This information is critical for understanding drug efficacy, safety, and potential side effects (Shilling et al., 2010).
Imaging Agents for Hypoxia : The development and evaluation of new PET tracers, such as 18F-FRP170 for imaging hypoxia in tumors, demonstrate the applications of novel compounds in diagnostic imaging and cancer research. Such compounds can aid in the visualization of hypoxic regions within tumors, potentially guiding treatment strategies (Kaneta et al., 2007).
Analgesic Efficacy in Cancer Pain : Studies comparing the analgesic efficacy and safety of novel compounds, such as flupirtine, with other pain relievers in patients with severe cancer pain can lead to the development of new pain management options (Scheef & Wolf-Gruber, 1985).
Future Directions
properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-4-30-22-21(16(3)27-30)28(14-20(31)26-19-8-6-5-7-15(19)2)24(33)29(23(22)32)13-17-9-11-18(25)12-10-17/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQINNCHZOMWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)
![N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2675095.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)




![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675103.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide](/img/structure/B2675106.png)
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2675108.png)
